Stereochemistry-Driven 20-Fold Difference in SHP2 Inhibitory Potency Between (3R,4S) and (3S,4S) Core-Derived Inhibitors
A direct comparison of SHP2 inhibitors built on the (3R,4S) versus the (3S,4S) spirocyclic amine core reveals that stereochemistry at the 3- and 4-positions profoundly influences target engagement. The (3R,4S)-derived inhibitor (US11498930, Compound 1.2.62) inhibits human SHP2 with an IC50 of 100 nM, while the corresponding (3S,4S)-derived inhibitor (US11498930, Compound 1.1.56) achieves an IC50 of 5 nM under comparable biochemical assay conditions, representing a 20-fold potency advantage for the (3S,4S) configuration [1][2].
| Evidence Dimension | SHP2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM (inhibitor derived from (3R,4S)-amine core, US11498930 Compound 1.2.62) |
| Comparator Or Baseline | IC50 = 5 nM (inhibitor derived from (3S,4S)-amine core, US11498930 Compound 1.1.56) |
| Quantified Difference | 20-fold lower potency for the (3R,4S)-derived inhibitor (100 nM vs. 5 nM) |
| Conditions | Biochemical DiFMUP pseudosubstrate-fluorogenic assay using recombinant human SHP2 enzyme |
Why This Matters
This quantifies the functional consequence of selecting the (3R,4S) intermediate: it yields inhibitors with a distinct potency window that may be desirable for specific therapeutic hypotheses requiring attenuated target engagement or for generating SAR landscapes.
- [1] BindingDB Entry BDBM580368: (3R,4S)-8-(8-((3-chloro-2-methylpyridin-4-yl)thio)-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine. IC50 = 100 nM. US11498930. View Source
- [2] BindingDB Entry BDBM527814: (3S,4S)-8-(8-((2-amino-3-chloropyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine. IC50 = 5 nM. US11498930. View Source
